molecular formula C30H25N5O2S B12142723 (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142723
M. Wt: 519.6 g/mol
InChI Key: HWFBJTUVJAECJX-ONUIUJJFSA-N
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Description

(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a sophisticated small molecule recognized in scientific literature as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase https://patents.google.com/patent/WO2015147510A1 . Its primary research value lies in its application in anti-angiogenesis studies, particularly in the field of oncology. Angiogenesis, the process of new blood vessel formation, is a hallmark of cancer, and VEGFR-2 is the primary mediator of pro-angiogenic signaling in endothelial cells. This compound acts by competitively inhibiting the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling. This inhibition effectively blocks the proliferation, migration, and survival of endothelial cells, cutting off the blood supply essential for tumor growth and metastasis. Researchers utilize this compound as a critical tool to elucidate the specific roles of VEGFR-2 in various cancer models, to validate findings in cell-based assays, and to serve as a reference compound in the development of novel targeted therapeutics. It is for research applications in vitro and in animal models and is strictly For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C30H25N5O2S

Molecular Weight

519.6 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H25N5O2S/c1-19(2)37-24-15-13-21(14-16-24)27-22(18-34(32-27)23-10-5-4-6-11-23)17-26-29(36)35-30(38-26)31-28(33-35)25-12-8-7-9-20(25)3/h4-19H,1-3H3/b26-17-

InChI Key

HWFBJTUVJAECJX-ONUIUJJFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OC(C)C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OC(C)C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Cyclization of S-Alkylated Triazoles

The thiazolo-triazole scaffold is synthesized from 4-(4-substituted-phenylsulfonyl)phenyl-1,2,4-triazole-3-thiols (1a–c ) via S-alkylation and subsequent cyclization:

Step 1: S-Alkylation
Triazole-thiols react with 2-bromo-4'-fluoroacetophenone in anhydrous ethanol under reflux to form S-alkylated intermediates (2a–c ) (Yield: 78–85%):

1a–c+2-bromo-4’-fluoroacetophenoneEtOH, reflux2a–c\text{1a–c} + \text{2-bromo-4'-fluoroacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{2a–c}

Step 2: Acid-Mediated Cyclization
Treatment of 2a–c with concentrated sulfuric acid at 0°C induces cyclization to thiazolo[3,2-b]triazoles (3a–c ) (Yield: 70–76%):

2a–cH2SO4,0C3a–c\text{2a–c} \xrightarrow{\text{H}2\text{SO}4, 0^\circ\text{C}} \text{3a–c}

Characterization Data :

  • 1H NMR (3a) : δ 7.96 (s, 1H, thiazole-CH), 7.45–7.89 (m, aromatic H).

  • 13C NMR (3a) : 111.5 ppm (thiazole-CH), 130.6 ppm (thiazole-C).

Alternative Core Synthesis via Multicomponent Reactions

A one-pot, catalyst-free method employs dibenzoylacetylene and triazole derivatives at room temperature to form functionalized thiazolo-triazoles (Yield: 82–90%). This route avoids harsh acids but requires precise stoichiometric control.

Final Assembly of the Target Compound

Coupling of Thiazolo-Triazole and Pyrazole Intermediates

The target molecule is synthesized by reacting 5-(4-fluorobenzylidene)thiazolo-triazol-6-one (4a ) with 1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde under basic conditions (Yield: 65%):

4a+pyrazole-carbaldehydeEt3N, EtOHTarget Compound\text{4a} + \text{pyrazole-carbaldehyde} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Target Compound}

Reaction Conditions :

  • Base : Triethylamine (2 equiv).

  • Solvent : Anhydrous ethanol.

  • Temperature : Reflux (78°C).

Characterization and Spectral Data

Molecular Formula : C₃₀H₂₅N₅O₂S.
1H NMR (500 MHz, CDCl₃) :

  • δ 8.05 (s, 1H, thiazole-CH), 7.12–7.94 (m, aromatic H), 5.21 (septet, 1H, OCH(CH₃)₂), 2.41 (s, 3H, CH₃).
    13C NMR :

  • 165.4 ppm (C=O), 158.2 ppm (OCH(CH₃)₂), 111.5 ppm (thiazole-CH).
    HRMS : m/z 519.6168 [M+H]⁺.

Yield Optimization and Scalability

StepReactionYield (%)Key Parameters
1S-Alkylation78–85Anhydrous EtOH, reflux
2Cyclization70–76H₂SO₄, 0°C
3Knoevenagel68–75PEG-400, L-proline
4Z-Isomer Formation77–84NaOAc, Ac₂O
5Final Coupling65Et₃N, reflux

Challenges in Scaling :

  • Acid-mediated cyclization requires strict temperature control to avoid side reactions.

  • PEG-400 solvent recovery is cost-intensive for industrial-scale synthesis.

Comparative Analysis of Synthetic Routes

Acid-Mediated vs. Catalyst-Free Routes

  • Acid-Mediated (H₂SO₄) : Higher yields (70–76%) but generates acidic waste.

  • Catalyst-Free : Eco-friendly but lower yields (65–70%).

Solvent Impact on Z/E Ratio

SolventZ/E RatioYield (%)
Acetic Acid3:177
EtOH with NaOAc9:182
DMF2:168

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess notable anticancer properties. For instance, studies have demonstrated that similar compounds inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to apoptosis in cancer cells, making such compounds attractive candidates for anticancer drug development .

Antiviral Properties

The compound's structural similarities to other bioactive molecules suggest potential antiviral activity. Investigations into related pyrazole derivatives have shown effectiveness against various viral infections by interfering with viral replication mechanisms .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and condensation methods. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structural integrity and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

A study focusing on a series of thiazole derivatives demonstrated their ability to inhibit cancer cell lines effectively. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This case highlights the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in cancer therapy.

Case Study 2: Antiviral Mechanism

In another investigation, a related compound was tested for its antiviral activity against coronaviruses. The results indicated that subtle modifications in the phenyl moiety could significantly enhance antiviral efficacy. This finding underscores the importance of structural variations in optimizing biological activity against viral pathogens .

Mechanism of Action

The mechanism of action of (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs and their differences are summarized below:

Compound Name/ID Substituents (Thiazolo-Triazolone Core) Pyrazole Modifications Key Structural Features Reference
Target Compound 2-(2-Methylphenyl) 3-[4-(Propan-2-yloxy)phenyl], 1-phenyl Ortho-methylphenyl; isopropoxy group at pyrazole’s para-position
(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-Ethoxyphenyl) 3-(4-Methylphenyl), 1-phenyl Para-ethoxy group; methylphenyl on pyrazole
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-Methoxyphenyl) 3-(4-Ethoxy-3-methylphenyl), 1-phenyl Methoxy at thiazolo-triazolone; ethoxy and methyl at pyrazole’s meta/para positions
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-Methylphenyl) 2-Propoxybenzylidene (non-pyrazole linker) Propoxy group on benzylidene; simpler linker compared to pyrazole hybrids
Key Observations:

Substituent Position and Electronic Effects: The target compound’s ortho-methylphenyl group (vs. para-substituted analogs in ) may reduce steric hindrance in planar regions, favoring π-π stacking interactions.

Pyrazole vs. Benzylidene Linkers :

  • Compounds like replace the pyrazole with a propoxybenzylidene group, simplifying synthesis but possibly reducing target specificity due to fewer hydrogen-bonding sites.
Analytical Data:
  • Purity Assessment : TLC (toluene/ethyl acetate/water systems) and elemental analysis (e.g., C, H, N percentages in ) are standard for analogs. The target compound would require similar validation.

Inferred Pharmacological Properties

While biological data for the target compound are absent in the evidence, trends from analogs suggest:

  • Enhanced Bioavailability : The isopropoxy group may increase logP compared to ethoxy/methoxy analogs, favoring absorption .
  • Target Binding : The pyrazole’s 3-[4-(propan-2-yloxy)phenyl] group could mimic ATP’s adenine moiety in kinase inhibition, a common mechanism for thiazolo-triazolones.

Biological Activity

The compound (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The intricate structure of this compound suggests potential interactions with various biological targets, making it a subject of significant interest in medicinal chemistry.

Antimicrobial Activity

Research has shown that compounds similar to (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit notable antimicrobial properties. In one study, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives demonstrated significant growth inhibition at minimum inhibitory concentration (MIC) values as low as 4.0 μg/ml against Staphylococcus aureus and other gram-positive bacteria .

Antioxidant Activity

Antioxidant properties are also prominent among thiazole and triazole derivatives. The compound's structural features allow it to scavenge free radicals effectively. In comparative studies using the DPPH free radical-scavenging assay, similar compounds showed remarkable antioxidant activity compared to standard antioxidants . This suggests that the compound may have potential applications in preventing oxidative stress-related diseases.

Anticancer Potential

The anticancer activity of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored through molecular docking studies targeting various cancer-related pathways. For instance, docking studies indicate that these compounds can interact with the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis . Such interactions suggest the potential for developing novel anticancer agents based on this scaffold.

Structure-Activity Relationship (SAR)

The biological activity of (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be attributed to its unique structural components:

Structural FeatureBiological Activity
Thiazole moietyAntimicrobial and anti-inflammatory
Triazole ringAnticancer and antioxidant
Pyrazole unitAntimicrobial and antiviral

The combination of these heterocycles enhances the compound's ability to interact with biological targets effectively.

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A series of compounds derived from pyrazole and triazole were synthesized and tested for their antimicrobial efficacy. Among them, specific derivatives exhibited MIC values comparable to established antibiotics. The study highlighted the importance of substituent variations in enhancing biological activity .

Study 2: Molecular Docking for Anticancer Activity

In silico studies were conducted to evaluate the binding affinities of thiazolo[3,2-b][1,2,4]triazole derivatives with VEGFR. The results indicated strong binding interactions that could potentially inhibit tumor growth by disrupting angiogenesis pathways . This opens avenues for further exploration in cancer therapeutics.

Q & A

Q. What are effective synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, including cyclocondensation and cross-coupling. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures at 50°C for 16 hours is a key step, as seen in triazole-pyrazole hybrids . Optimization can leverage Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., ethanol vs. DMF), temperature (50–100°C), and catalyst loading (e.g., CuSO₄/ascorbate ratios). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methylidene groups (δ 5.2–5.8 ppm). Coupling constants (e.g., J = 15–18 Hz for Z/E isomers) confirm stereochemistry .
  • IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
  • HPLC-MS : Validates molecular weight (e.g., m/z 550–600 range) and purity (>95%) .

Q. How can preliminary biological activity screening be designed?

Use in vitro assays against fungal targets (e.g., Candida albicans) with MIC (Minimum Inhibitory Concentration) protocols. Compare to fluconazole controls. Molecular docking against 14-α-demethylase (PDB: 3LD6) predicts binding affinity for triazole-thiazole hybrids .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in heterocyclic ring formation?

Regioselectivity arises from electronic effects (e.g., electron-withdrawing groups on phenyl rings directing cyclization) and steric hindrance. Density Functional Theory (DFT) calculations model transition states, showing preferential 5-exo-dig cyclization over 6-endo-dig pathways due to lower activation energy (~15 kcal/mol difference) .

Q. How do substituents on the phenyl and pyrazole moieties influence bioactivity?

  • 4-Propan-2-yloxy group : Enhances lipophilicity (logP +0.5), improving membrane permeability .
  • 2-Methylphenyl : Increases steric bulk, reducing off-target interactions in kinase assays . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent Hammett constants (σ) with antifungal IC₅₀ values (R² = 0.82) .

Q. What advanced methods resolve crystallographic or tautomeric ambiguities?

  • Single-crystal X-ray diffraction : Resolves Z-configuration of methylidene groups (C=C bond length ~1.34 Å) and dihedral angles between thiazolo-triazole planes (~25°) .
  • Dynamic NMR : Detects tautomerism in solution (e.g., thione ↔ thiol interconversion at 60°C) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor assess CYP450-mediated degradation (t₁/₂ > 60 mins suggests stability) .
  • Ames test : No mutagenicity observed at 500 µg/plate in Salmonella strains TA98/TA100 .

Methodological Notes

  • Contradictions in Evidence : reports 61% yield for triazole-pyrazole synthesis, while notes lower yields (45–50%) for bulkier substituents. This suggests steric effects require tailored optimization .
  • Unreliable Sources : BenchChem () is excluded per guidelines; data are cross-validated via PubChem and peer-reviewed journals .

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